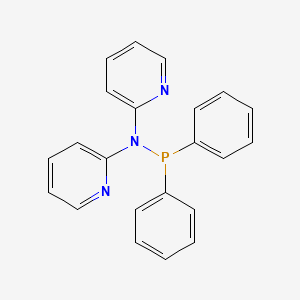

DI-(2-Pyridyl)(diphenylphosphino)amine

Descripción

Contextualization within P,N-Hybrid Ligand Chemistry

P,N-hybrid ligands are a class of chelating agents that contain both phosphorus and nitrogen donor atoms. nih.gov This combination of a soft phosphine (B1218219) with a hard amine or imine allows for unique coordination properties that are not readily achievable with ligands containing only one type of donor atom. wgtn.ac.nznih.gov The phosphorus atom typically acts as a strong σ-donor and a respectable π-acceptor, binding strongly to metal centers, particularly those in low oxidation states. wgtn.ac.nzuleth.ca The nitrogen atom, conversely, is a harder donor that can bind reversibly, a property known as hemilability. wgtn.ac.nz

This dual electronic nature allows P,N-ligands to stabilize various transition metal oxidation states and geometries, making them invaluable in homogeneous catalysis. dalalinstitute.comtaylorandfrancis.com The ability to easily modify the substituents on both the phosphorus and nitrogen atoms provides a powerful tool for systematically tuning the ligand's steric and electronic profile. nih.govmdpi.com DI-(2-Pyridyl)(diphenylphosphino)amine is a prime example of this ligand class, where the diphenylphosphino group provides the soft phosphorus donor, and the pyridyl group offers a hard nitrogen donor, linked by an amine bridge. researchgate.net The presence of the amine proton (N-H) also introduces the possibility of hydrogen bonding and deprotonation, further expanding its coordination versatility. researchgate.net

Structural Features and Potential Coordination Sites of this compound

The molecular structure of this compound consists of a diphenylphosphino group [(C₆H₅)₂P-] linked to the exocyclic nitrogen atom of a 2-aminopyridine (B139424) molecule. researchgate.net This arrangement presents multiple potential coordination sites for metal ions.

Key Structural and Coordination Characteristics:

Primary Coordination Sites: The primary donor atoms are the trivalent phosphorus atom and the nitrogen atom of the pyridine (B92270) ring. These two sites can chelate to a metal center to form a stable five-membered ring. researchgate.net

Coordination Modes: The ligand demonstrates remarkable versatility in its binding, exhibiting monodentate, bidentate, and bridging coordination modes. researchgate.net

Monodentate: It can coordinate solely through the phosphorus atom. researchgate.net

Bidentate (Chelating): The most common mode involves both the phosphorus and the pyridyl nitrogen atoms binding to the same metal center, a mode favored due to the chelate effect. researchgate.net

Bridging: The ligand can bridge two metal centers.

Role of the Amine Linker: The N-H group in the amine bridge is not typically involved in direct coordination to the metal in its neutral form. However, it plays a crucial role in the supramolecular chemistry of its complexes through hydrogen bonding. researchgate.net In the solid state, the free ligand itself exists as a hydrogen-bonded dimer. researchgate.net

Deprotonation: The amine proton can be removed to form the corresponding amido-anion, [Ph₂PN(2-C₅H₄N)]⁻. This deprotonated form acts as a bidentate, anionic ligand, which can significantly alter the electronic properties of the resulting metal complex. researchgate.net

The table below summarizes some of the key properties of the related compound Diphenyl-2-pyridylphosphine (B124867), which shares the P(C₆H₅)₂ and 2-pyridyl moieties.

| Property | Value |

| IUPAC Name | 2-(Diphenylphosphanyl)pyridine |

| CAS Number | 37943-90-1 |

| Molecular Formula | C₁₇H₁₄NP |

| Molecular Weight | 263.27 g/mol |

| Appearance | Solid |

| Melting Point | 82-84 °C |

| Data sourced from Sigma-Aldrich and Wikipedia for Diphenyl-2-pyridylphosphine. wikipedia.orgsigmaaldrich.com |

Historical Development and Evolution of Related Phosphine-Amine Ligand Systems

The development of phosphine-based ligands dates back to the 19th century, with the first phosphine complexes being reported in 1870. dalalinstitute.comwikipedia.org For much of the 20th century, research focused on simple tertiary phosphines, like triphenylphosphine (B44618), which are valued for their tunable steric and electronic properties. dalalinstitute.com

The deliberate incorporation of secondary donor atoms, particularly nitrogen, into phosphine ligand backbones is a more recent advancement, driven by the desire to create multifunctional ligands with more sophisticated reactivity. researchgate.netnih.gov The evolution from simple diphosphines with all-carbon backbones to systems incorporating heteroatoms like nitrogen marked a significant step in ligand design. bohrium.com These P,N-hybrid ligands combine the favorable properties of both "hard" and "soft" donors. wgtn.ac.nz

The development of bis(diphenylphosphino)amine (DPPA) and its derivatives has been a particularly fruitful area of research. acs.orgresearchgate.net Scientists recognized that the nitrogen atom in the P-N-P backbone could be easily functionalized, allowing for the introduction of a wide variety of substituents. acs.org This N-functionalization provides a powerful method for fine-tuning the ligand's properties and has led to the development of highly effective catalysts for processes like selective ethylene (B1197577) oligomerization. acs.org this compound can be seen as part of this evolutionary trajectory, where a phosphine is linked to a functional nitrogen-containing heterocycle (aminopyridine), creating a compact and versatile P,N chelating system. researchgate.net

Structure

3D Structure

Propiedades

Número CAS |

472959-76-5 |

|---|---|

Fórmula molecular |

C22H18N3P |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

N-diphenylphosphanyl-N-pyridin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C22H18N3P/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)25(21-15-7-9-17-23-21)22-16-8-10-18-24-22/h1-18H |

Clave InChI |

PEPLJBVSFALOCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |

SMILES canónico |

C1=CC=C(C=C1)P(C2=CC=CC=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Di 2 Pyridyl Diphenylphosphino Amine

Established Synthetic Pathways for the Parent Compound

The construction of the P-N bond in aminophosphine (B1255530) ligands is a cornerstone of their synthesis. For DI-(2-Pyridyl)(diphenylphosphino)amine, the primary and most well-documented method involves the condensation of an amine with a chlorophosphine.

Amine-Phosphine Condensation Routes

The most common and straightforward method for the synthesis of N,N-bis(diphenylphosphino)amines is the condensation reaction between a primary amine and two equivalents of chlorodiphenylphosphine (B86185). researchgate.net This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), which acts as a scavenger for the hydrogen chloride byproduct formed during the reaction. researchgate.netnih.gov

The general reaction scheme is as follows:

In the specific case of this compound, the reaction would involve di(2-pyridyl)amine as the primary amine precursor and chlorodiphenylphosphine. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF). nih.gov

Metal-Catalyzed Phosphorylation Strategies

While the direct condensation method is prevalent, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and other heteroatom bonds. rsc.org Palladium-catalyzed amination reactions, for instance, have been successfully employed for the synthesis of N-aryl-2-aminopyridines. rsc.org Although specific examples for the direct metal-catalyzed P-N bond formation to synthesize this compound are not extensively documented in the reviewed literature, this approach represents a potential alternative synthetic route. Such methods could offer advantages in terms of milder reaction conditions and functional group tolerance. For instance, palladium-catalyzed C-N bond forming reactions have been developed for N-substituted 4-bromo-7-azaindoles with various amines. nih.gov

Precursor Chemistry and Reactant Considerations

The successful synthesis of this compound relies on the availability and purity of its key precursors:

Di(2-pyridyl)amine (dpa): This primary amine serves as the nitrogen-containing backbone of the ligand. Its synthesis can be achieved through various methods, including a two-step reaction involving the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde, followed by reduction of the resulting imine. polimi.it The purity of dpa is crucial as impurities can lead to side reactions and complicate the purification of the final product.

Chlorodiphenylphosphine (Ph₂PCl): This is the source of the diphenylphosphino groups. It is a commercially available reagent but is sensitive to moisture and air, readily hydrolyzing to diphenylphosphine (B32561) oxide. Therefore, it should be handled under inert atmosphere and stored appropriately to maintain its reactivity.

Base: As mentioned, a non-nucleophilic organic base like triethylamine is essential to neutralize the HCl generated during the condensation reaction, driving the equilibrium towards product formation. The purity and dryness of the base are important to prevent unwanted side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

| Parameter | General Range/Condition | Effect on Reaction |

| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dioxane) | Prevents hydrolysis of chlorophosphine and dissolves reactants. researchgate.netresearchgate.net |

| Temperature | 0 °C to reflux | Lower temperatures can improve selectivity, while higher temperatures can increase reaction rate. researchgate.net |

| Stoichiometry | Slight excess of chlorophosphine or amine | Can be varied to drive the reaction to completion and simplify purification. |

| Base | 2 equivalents per P-Cl bond | Ensures complete neutralization of HCl byproduct. nih.gov |

| Reaction Time | Monitored by TLC or NMR | Reaction progress should be monitored to determine the optimal time for quenching. |

Interactive Data Table: Hypothetical Optimization of this compound Synthesis

This table is a hypothetical representation based on general principles, as specific literature data for this compound's optimization is not available.

| Entry | Solvent | Temperature (°C) | Time (h) | Base (equiv.) | Hypothetical Yield (%) |

| 1 | THF | 0 to rt | 12 | Et₃N (2.2) | 75 |

| 2 | Dioxane | rt | 12 | Et₃N (2.2) | 80 |

| 3 | Toluene | 80 | 6 | Et₃N (2.2) | 85 |

| 4 | THF | rt | 24 | DBU (2.2) | 70 |

Strategies for Structural Modification and Derivatization

The versatility of the this compound scaffold allows for various structural modifications to fine-tune its steric and electronic properties for specific applications. These modifications can be broadly categorized by targeting the pyridyl moieties.

Substituent Effects on Pyridyl Moieties

The introduction of substituents onto the pyridine (B92270) rings can significantly alter the electronic properties of the ligand. acs.orgresearchgate.net Electron-donating groups (EDGs) increase the electron density on the pyridine nitrogen atoms, enhancing their σ-donor capacity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can influence the ligand's coordination behavior and the reactivity of its metal complexes.

The electronic nature of these substituents can be systematically studied using spectroscopic techniques. For instance, changes in the chemical shifts in ¹H and ¹³C NMR spectra, as well as shifts in the vibrational frequencies in IR spectra, can provide insights into the electronic environment of the ligand. nih.gov The stability and reactivity of metal complexes formed with substituted ligands can also be probed, as the electronic properties of the ligand directly impact the metal center. acs.orgresearchgate.net

Modification of Diphenylphosphino Groups

The diphenylphosphino groups in this compound are key to its electronic and steric properties. Altering these groups can have a profound impact on the ligand's coordination behavior and the reactivity of its metal complexes. Common modifications include oxidation of the phosphorus(III) center and functionalization of the phenyl rings.

Oxidation of the Phosphorus Center The phosphorus(III) atoms in the ligand are susceptible to oxidation, a common reaction for phosphines. reddit.com This transformation changes the phosphorus from a soft P(III) donor to a hard P(V) center, altering its bonding properties significantly.

Phosphine (B1218219) Oxides: Treatment with mild oxidizing agents, such as hydrogen peroxide or air, can convert one or both phosphino (B1201336) groups into phosphine oxides. This conversion reduces the electron-donating ability of the phosphorus atom.

Iminophosphoranes: The P(III) center can be oxidized to a P(V) iminophosphorane. Electrochemical methods have been developed for this transformation, using aminating reagents to access P(V) ligands from P(III) phosphine precursors. chemrxiv.orgchemrxiv.org This modification introduces a nitrogen atom directly bonded to the phosphorus, creating a new potential coordination site and altering the electronic profile. chemrxiv.org

Phosphine Sulfides and Selenides: Reaction with elemental sulfur (S₈) or selenium (Se) yields the corresponding phosphine sulfides or selenides. These derivatives are often used to characterize the electronic properties of the parent phosphine ligand. nih.gov

Functionalization of Phenyl Rings The phenyl groups attached to the phosphorus atoms can be functionalized to modulate the ligand's properties, such as solubility or electronic character.

Sulfonation: Introducing sulfonic acid groups (-SO₃H) onto the phenyl rings is a well-established method to impart water solubility to phosphine ligands. taylorandfrancis.com This is typically achieved by reacting the ligand with oleum (B3057394) or concentrated sulfuric acid. The resulting water-soluble ligand can be used in aqueous-phase catalysis.

Substitution: Other electrophilic aromatic substitution reactions can introduce various functional groups (e.g., halides, alkyls) onto the phenyl rings, allowing for fine-tuning of the ligand's steric bulk and electronic effects. The electronic properties of phosphine ligands can be altered in a predictable way by varying these substituents. umb.edu

Table 1: Selected Modifications of Diphenylphosphino Groups

| Modification Type | Reagent(s) | Resulting Functional Group | Effect on Ligand Properties | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, Air | Phosphine Oxide (-P(O)Ph₂) | Converts soft P(III) to hard P(V) donor; reduces electron donation. | reddit.comnih.gov |

| Oxidative Amination | Bis(trimethylsilyl)carbodiimide, Electrochemical Oxidation | Iminophosphorane (-P(=NR)Ph₂) | Creates P(V) center; introduces new N-donor site. | chemrxiv.orgchemrxiv.org |

| Sulfidation | S₈ | Phosphine Sulfide (-P(S)Ph₂) | Used for electronic characterization; modifies donor properties. | nih.gov |

| Selenation | Se | Phosphine Selenide (-P(Se)Ph₂) | Used for electronic characterization; modifies donor properties. | nih.gov |

| Sulfonation | H₂SO₄/SO₃ (Oleum) | Sulfonated Phenyl (-C₆H₄SO₃H) | Imparts water solubility for aqueous-phase applications. | taylorandfrancis.com |

Introduction of Chirality into the Ligand Framework

The development of chiral ligands is crucial for asymmetric catalysis. For ligands like this compound, chirality can be introduced either at the ligand backbone or directly at the phosphorus atoms, creating P-stereogenic centers.

Backbone Chirality One of the most direct methods for creating a chiral ligand is to synthesize it from enantiopure building blocks. uu.nl In this approach, the achiral di-(2-pyridyl)amine core is replaced with a chiral analogue.

Synthesis from Chiral Amines: The synthesis can be adapted by starting with a chiral diamine that contains pyridyl groups. The reaction of an easily accessible, enantiopure amine with chlorodiphenylphosphine (ClPPh₂) is a common method for preparing chiral aminophosphine ligands. nih.govuu.nl This strategy places the chiral information in the bridge connecting the two phosphino groups, which can effectively influence the stereochemical outcome of a catalytic reaction. Several chiral β-aminophosphine derivatives have been prepared from natural or unnatural chiral amino acids. rsc.org

P-Chirogenicity (Chirality at Phosphorus) A more advanced strategy involves creating stereogenic phosphorus atoms. P-chirogenic ligands, where the phosphorus atom itself is a chiral center, can provide unparalleled activity and selectivity in asymmetric catalysis. tcichemicals.com The synthesis of these ligands often requires stereospecific methods to control the configuration at the phosphorus center.

Phosphine-Borane Chemistry: A powerful and convenient method for synthesizing P-chirogenic phosphines utilizes phosphine-borane adducts as intermediates. tcichemicals.comresearchgate.net The borane (B79455) group protects the phosphine from oxidation and allows for stereospecific substitution reactions at the phosphorus center. tcichemicals.com The synthesis of P-chirogenic pincer ligands can be achieved by the deprotonation of a chiral secondary phosphine-borane synthon, followed by reaction with an appropriate electrophile, such as 2,6-bis(bromomethyl)pyridine. rsc.org

Oxazaphospholidine Method: Another established route involves the use of chiral auxiliaries, such as ephedrine-derived oxazaphospholidine boranes. acs.orgacs.org These compounds undergo stereospecific reactions with organolithium reagents to generate P-chirogenic phosphine-boranes, which can then be incorporated into the desired ligand framework. acs.org

These methods allow for the replacement of the achiral diphenylphosphino groups with chiral phosphino moieties, such as methyl(phenyl)phosphino or tert-butyl(methyl)phosphino groups, which have proven effective in numerous asymmetric catalytic reactions. researchgate.net

Table 2: Strategies for Introducing Chirality

| Strategy | Methodology | Key Precursors/Reagents | Description | Reference |

|---|---|---|---|---|

| Backbone Chirality | Synthesis from Chiral Amines | Enantiopure di(pyridyl)amines, ClPPh₂ | Incorporates a chiral scaffold, often derived from the chiral pool (e.g., amino acids), to create an asymmetric environment around the metal center. | nih.govuu.nlrsc.org |

| P-Chirogenicity | Phosphine-Borane Intermediates | Chiral secondary phosphine-boranes (e.g., HPRR'·BH₃), sec-BuLi, Dipyridyl electrophile | Utilizes air-stable phosphine-boranes for stereospecific substitution at the phosphorus atom to build the ligand framework. | tcichemicals.comresearchgate.netrsc.org |

| Oxazaphospholidine Method | Ephedrine-derived oxazaphospholidine boranes, Organolithium reagents | A chiral auxiliary directs the stereoselective formation of a P-chirogenic center, which is then elaborated into the final ligand. | acs.orgacs.org |

Coordination Chemistry of Di 2 Pyridyl Diphenylphosphino Amine

Ligand Design Principles Governing Coordination Behavior

The coordination behavior of DI-(2-Pyridyl)(diphenylphosphino)amine is dictated by a combination of electronic and steric factors inherent to its molecular structure. The ligand features a "soft" phosphorus donor atom, which preferentially coordinates to soft or borderline metal centers, and a "hard" pyridyl nitrogen atom, which favors coordination to harder metal ions. rsc.orgresearchgate.net This hard-soft donor combination makes the ligand particularly adept at stabilizing a wide range of transition metal complexes.

The presence of the amine (-NH-) bridge between the phosphine (B1218219) and pyridyl moieties introduces a degree of flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. Furthermore, the hydrogen atom on the amine is acidic and can be deprotonated, leading to an anionic ligand with altered coordination properties. rsc.org This deprotonation enhances the electron-donating ability of the ligand and can influence the resulting complex's geometry and reactivity.

The steric bulk of the two phenyl groups on the phosphorus atom also plays a crucial role in determining the stereochemistry of the resulting complexes. These bulky substituents can influence the arrangement of ligands around the metal center, often favoring specific isomeric forms.

Diverse Coordination Modes with Transition Metal Centers

This compound exhibits a rich and varied coordination chemistry, attributable to the presence of multiple potential donor sites. It can act as a monodentate, bidentate, or bridging ligand, leading to a wide array of mononuclear and polynuclear metal complexes. researchgate.net

Monodentate P-Coordination

In its simplest coordination mode, the ligand binds to a metal center solely through the phosphorus atom. This monodentate P-coordination is observed in several complexes, particularly with metals that have a strong affinity for soft phosphine donors. For instance, in the complex [AuCl(Ph2PNHpy-P)], the ligand is coordinated to the gold(I) center exclusively through the phosphorus atom. researchgate.net Another example is seen in rhodium and iridium complexes, such as ((η5-C5Me5)RhCl2(κ1-P-PPh2Py)) and ((η5-C5Me5)IrCl2(κ1-P-PPh2Py)), where the ligand is monodentate and P-bound.

Bidentate (P,N), (N,N), and (P,N') Chelation Architectures

The most common coordination mode for this compound is as a bidentate ligand, forming stable chelate rings with a metal center.

(P,N) Chelation: The ligand frequently coordinates through the phosphorus atom and the pyridyl nitrogen atom, forming a stable five-membered chelate ring. This (P,N) chelation is the preferred mode in many palladium(II) and platinum(II) complexes. researchgate.netrsc.org Examples include cis-[Pd(Ph2PNpy-P,N)2]2+ and cis-[Pt(Ph2PNpy-P,N)2]2+, where two deprotonated ligands chelate the metal center in a square planar geometry. researchgate.net The neutral ligand can also form (P,N) chelates, as seen in cis-[PtCl(Ph2PNHpy-P,N)(PMe3)]Cl. researchgate.net

(N,N') Chelation: While less common, the possibility of the ligand coordinating through both the pyridyl nitrogen and the amine nitrogen exists, particularly upon deprotonation of the amine. This would lead to a four-membered chelate ring. Research into related aminopyridine ligands suggests that N,N'-chelation is a viable coordination mode, though specific examples with this compound are not extensively documented in the reviewed literature.

(P,N') Chelation: Coordination involving the phosphorus atom and the amine nitrogen (N') is another potential bidentate mode. This would also result in a four-membered chelate ring. The deprotonation of the amine nitrogen would likely favor this type of interaction by increasing the nucleophilicity of the nitrogen atom. However, specific, well-characterized examples of this chelation architecture for this compound remain elusive in the primary literature.

Tridentate (P,N,N') Coordination Motifs

The presence of three potential donor atoms (P, N_pyridyl, and N_amine) raises the possibility of tridentate coordination. In such a scenario, the ligand would bind to a single metal center through all three sites. While theoretically possible, particularly for metal ions that can accommodate higher coordination numbers, there is currently a lack of definitive crystallographic evidence for a stable, tridentate (P,N,N') coordination mode for this compound in the reviewed scientific literature. The geometric constraints of forming two fused chelate rings (a five-membered and a four-membered ring) may render this mode sterically and electronically unfavorable compared to other coordination possibilities.

Bridging Ligand Paradigms in Homo- and Heterometallic Systems

This compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging behavior can occur in both homometallic and heterometallic systems.

In homometallic systems , the ligand can bridge two identical metal centers. For example, in some copper(I) and silver(I) halide complexes, the ligand has been observed to form dinuclear and tetranuclear structures. nih.gov In these architectures, the ligand can bridge the metal centers through its phosphorus and nitrogen atoms.

In heterometallic systems , the ligand facilitates the connection of two different metal ions. A notable example is the series of Ir-M (M = Fe(II), Co(II), Ni(II)) complexes where two this compound ligands bridge an iridium center and a first-row transition metal. In these complexes, such as [Ir(CO)(μ-Cl)(μ-Ph2PPy)2FeCl2], the ligands span the two metal centers, with the phosphorus atoms typically binding to iridium and the pyridyl nitrogen atoms coordinating to the other metal.

Stereochemical Aspects of Complex Formation

The formation of metal complexes with this compound often leads to the possibility of stereoisomerism. The geometry of the ligand and the coordination preferences of the metal ion play a significant role in determining the resulting stereochemistry.

For square planar complexes, such as those of palladium(II) and platinum(II), the arrangement of two bidentate ligands can result in cis and trans isomers. In the case of [M(Ph2PNpy-P,N)2]2+ (M = Pd, Pt), the cis isomer is observed, where the two phosphorus atoms are adjacent to each other, as are the two nitrogen atoms. researchgate.net This preference for the cis configuration is a common feature for many bidentate P,N ligands.

In octahedral complexes, the possibility of facial (fac) and meridional (mer) isomers arises when three identical ligands are present. While no such complexes with three this compound ligands were found in the reviewed literature, the principles of stereochemistry would apply. For complexes with one or two of these ligands in an octahedral geometry, various isomeric forms are possible depending on the placement of the other ligands.

Diastereoselectivity and Enantioselectivity in Metal Binding

The structure of this compound and its analogues is inherently prochiral. Upon coordination to a metal center, particularly a prochiral one, complexation can lead to the formation of new stereocenters, resulting in diastereomeric or enantiomeric products. The stereochemical outcome of these binding events is governed by the steric and electronic interactions between the ligand and the metal's coordination sphere.

While the principles of using chiral phosphine ligands to induce stereoselectivity in metal complexes are well-established, specific studies focusing on the diastereoselective or enantioselective coordination of this compound itself are not extensively detailed in available literature. However, the potential for such selectivity is clear. For instance, in related systems involving chelating phosphines, the addition of the ligand to a square-planar Pd(II) center can create a chiral phosphorus atom upon coordination, leading to the formation of diastereomers that can sometimes be separated. The conformation of the resulting chelate ring and the orientation of the bulky phenyl and pyridyl substituents are critical in directing the stereochemical course of the reaction.

Conformational Analysis of Coordinated Ligands

Beyond simple chelation, this ligand can also act as a monodentate ligand, typically binding through the soft phosphorus atom, or as a bridging ligand between two metal centers. researchgate.net This versatility allows for the construction of various mono- and polynuclear architectures. In the solid state, the uncoordinated ligand has been shown to exist as hydrogen-bonded dimers. researchgate.net This hydrogen-bonding capability can be retained in its metal complexes, leading to the formation of extended supramolecular structures, such as infinite chains. researchgate.net

| Coordination Mode | Description | Resulting Structure | Reference |

|---|---|---|---|

| Bidentate (Chelating) | The ligand binds to a single metal center via both the phosphorus and pyridyl nitrogen atoms, forming a five-membered ring. | Monomeric complexes, e.g., cis-[Pd(PN)2]2+ | researchgate.net |

| Monodentate | The ligand binds to a metal center through only the phosphorus atom, leaving the pyridyl group uncoordinated. | Complexes with other ancillary ligands, e.g., [AuCl(PN-P)] | researchgate.net |

| Bridging | The ligand links two different metal centers. | Dinuclear or polynuclear complexes. | researchgate.net |

Stability and Lability of this compound Metal Complexes

The stability and lability of metal complexes containing these P,N ligands are influenced by both thermodynamic (chelate effect) and kinetic factors. Kinetically, square-planar d8 metal complexes, such as those with Pt(II), are often studied. For example, diorganoplatinum(II) complexes with a chelating 2-(diphenylphosphinoamino)pyridine ligand exhibit notable stability. rsc.org

Studies on the oxidative addition of methyl iodide to these Pt(II) complexes show that they react significantly slower than related complexes with N,N-donor ligands like 2,2'-bipyridine (B1663995) (bpy). rsc.org This reduced reactivity (or higher kinetic stability) is attributed to the π-acceptor character of the phosphorus atom in the P,N ligand. rsc.org This property lowers the electron density on the Pt(II) center, making it less susceptible to oxidation. rsc.org The reactions proceed via a classical associative SN2 mechanism, as indicated by large negative entropies of activation (ΔS‡). rsc.org

While Pt(II) complexes are relatively inert, analogous Pd(II) complexes are known to be more labile by several orders of magnitude, allowing for their use as models for the slower-reacting platinum systems. cu.edu.eg The stability of the deprotonated form of the ligand coordinated to Pd(II) has also been investigated, showing that the P=N bond can be readily protonated by acids to reform the P-NH bond, demonstrating the lability and reactivity of the ligand backbone itself within the coordination sphere. rsc.org

| Complex | Solvent | Relative Reaction Rate with MeI | Reference |

|---|---|---|---|

| [PtR2(PN)] | Acetone | ~100 times slower than [PtR2(bpy)] | rsc.org |

| [PtR2(PN)] | Benzene | ~300 times slower than [PtR2(bpy)] | rsc.org |

Influence of Ancillary Ligands and Metal Oxidation States on Coordination Geometry

The final coordination geometry of a complex is not determined by the P,N ligand alone but is heavily influenced by the other ligands present (ancillary ligands) and the oxidation state of the central metal ion.

Metal Oxidation State: A change in the metal's oxidation state invariably leads to a change in coordination geometry and number. A clear example is the oxidative addition of methyl iodide (MeI) to a square-planar Pt(II) complex of 2-(diphenylphosphinoamino)pyridine, [PtR2(PN)]. rsc.org The reaction yields a Pt(IV) complex, [PtR2(PN)MeI], in which the metal center is oxidized from +2 to +4, and the coordination geometry changes from four-coordinate square planar to six-coordinate octahedral. rsc.org This transformation highlights the direct link between oxidation state and the structural arrangement of ligands around the metal.

Metal Ion Selectivity and Affinity Profiling

The dual-donor nature of this compound ligands makes them highly selective in binding metal ions, a behavior that can be rationalized by established chemical principles.

The Hard and Soft Acids and Bases (HSAB) principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org This principle is a powerful tool for predicting the affinity of ligands for different metal ions. libretexts.org In a ligand like 2-(diphenylphosphinoamino)pyridine, the donor atoms have distinct HSAB characteristics:

Phosphorus(III) atom: A quintessential soft Lewis base, with high polarizability and low electronegativity. researchgate.net

Pyridyl Nitrogen atom: A borderline Lewis base, softer than an aliphatic amine but harder than a phosphine. wikipedia.orgwikipedia.org

This combination of a soft (P) and a borderline (N) donor results in a strong preference for soft or borderline metal ions (Lewis acids). researchgate.net Research has shown that these ligands have an enhanced extraction ability for soft and borderline cations such as Cd(II), Ni(II), Cu(II), Co(II), and Pb(II). researchgate.net Conversely, they exhibit a lower affinity for hard cations like Na(I) or Ca(II). This selectivity is crucial for applications such as metal ion sensing or the selective catalysis of reactions involving soft metals like palladium and platinum.

| Species | HSAB Classification | Examples | Reference |

|---|---|---|---|

| P,N Ligand Donors | Soft (P), Borderline (N) | -P(Ph)2, -N(pyridyl) | researchgate.netwikipedia.org |

| Preferred Metal Ions | Soft / Borderline Acids | Pt(II), Pd(II), Au(I), Ag(I), Cd(II), Cu(I), Cu(II), Co(II), Pb(II) | researchgate.netwikipedia.org |

| Disfavored Metal Ions | Hard Acids | Na(I), K(I), Ca(II), Mg(II), Al(III) | wikipedia.orglibretexts.org |

The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. This effect is primarily driven by a favorable change in entropy. When a bidentate ligand like 2-(diphenylphosphinoamino)pyridine displaces two monodentate ligands from a metal center, the total number of free molecules in the system increases, leading to a positive entropy change (ΔS) and a more favorable Gibbs free energy of formation (ΔG).

The high efficiency of this ligand in binding and extracting metal ions is explained by the powerful chelate effect arising from the two P,N donor atoms forming a stable five-membered ring with the metal. researchgate.net The formation of this ring structure significantly increases the formation constant (Kf) of the complex compared to if two separate monodentate ligands, such as triphenylphosphine (B44618) and pyridine (B92270), were used. This thermodynamic stabilization is a cornerstone of the ligand's robust coordination chemistry.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focusing on the supramolecular assemblies and coordination polymers directed solely by the ligand This compound . Extensive searches have not yielded dedicated studies or detailed structural data necessary to construct an article on this specific topic as outlined.

The field of coordination chemistry extensively covers related ligands, such as bis(diphenylphosphino)amine (DPPA) and its N-functionalized derivatives, as well as pyridylphosphine ligands like 2-(diphenylphosphino)pyridine and 2-(diphenylphosphinoamino)pyridine. These analogous compounds have been shown to form a variety of supramolecular structures and coordination polymers through different coordination modes and intermolecular interactions like hydrogen bonding.

For instance, research on 2-(diphenylphosphinoamino)pyridine demonstrates its capacity to form hydrogen-bonded dimers in the solid state and to participate in the formation of extended chains in certain metal complexes. Similarly, N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands are known for their versatility in constructing mono- and polynuclear metal complexes with applications in materials science. The coordination of pyridyl-based ligands to metal ions is also a well-established strategy for creating coordination polymers with interesting properties.

However, specific research findings, including detailed synthetic procedures, characterization data, and crystallographic information for supramolecular assemblies or coordination polymers built from the exact ligand This compound , are not present in the surveyed literature. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this specific compound.

Catalytic Applications of Di 2 Pyridyl Diphenylphosphino Amine Metal Complexes

Homogeneous Catalysis

Metal complexes of Di-(2-pyridyl)(diphenylphosphino)amine are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's architecture allows for fine-tuning of the metal center's electronic and steric environment, which is crucial for catalytic activity and selectivity.

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Metal complexes derived from this compound have shown potential as effective catalysts in several important C-C bond-forming reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a powerful tool for the synthesis of biaryls and other conjugated systems. While direct studies on this compound are limited, the closely related N-diphenylphosphanyl-2-aminopyridine ligand has been successfully employed in this reaction. A palladium dichloride adduct of this ligand has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of unreactive aryl chlorides with arylboronic acids, affording good to excellent yields of the desired biaryl products. The versatility of phosphine (B1218219) ligands containing pyridyl moieties in palladium-catalyzed Suzuki-Miyaura reactions is well-documented, with their performance often attributed to the hemilabile nature of the pyridyl group, which can coordinate to and dissociate from the metal center, thereby facilitating different steps of the catalytic cycle. The electronic properties of such ligands are also crucial, with more electron-donating phosphines generally leading to higher catalytic activity. nih.gov

Sonogashira Coupling:

The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. The di(pyridin-2-yl)amine (dpa) moiety, a key component of the this compound ligand, has been incorporated into more complex ligand architectures for Sonogashira couplings. For instance, Ru(II)-Pd(II) dinuclear complexes featuring a di(pyridin-2-yl)amino-substituted 1,10-phenanthroline (B135089) ligand, where the dpa unit coordinates to the palladium center, have been utilized as photocatalysts for copper-free Sonogashira reactions. chemrxiv.org These systems demonstrate the potential of the dpa fragment to facilitate the catalytic cycle. The reaction proceeds efficiently under blue LED irradiation, suggesting a photoredox pathway. chemrxiv.org Generally, palladium complexes containing pyridine-based phosphine ligands are effective in Sonogashira couplings, often proceeding under mild conditions. wikipedia.orgresearchgate.netlibretexts.org The amine component of the ligand can also play a role, as amines are often used as bases and can influence the catalytic cycle. wikipedia.org

Table 1: Examples of Related Ligands in Cross-Coupling Reactions

| Catalytic Reaction | Metal | Ligand Type | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd | N-diphenylphosphanyl-2-aminopyridine | Aryl chloride | Arylboronic acid | Good to Excellent | |

| Sonogashira | Pd/Ru | di(pyridin-2-yl)amino-phenanthroline | Aryl iodide | Terminal alkyne | High | chemrxiv.org |

Hydroformylation:

Alkoxycarbonylation:

Alkoxycarbonylation is the palladium-catalyzed addition of an alkoxy and a carbonyl group to an unsaturated substrate, such as an alkene or alkyne, to form esters. Palladium complexes with hemilabile ligands containing both phosphine and pyridyl donors have been investigated for the alkoxycarbonylation of alkenes. rsc.org Mechanistic studies suggest that the pyridyl nitrogen can play a crucial role by facilitating the formation of the active palladium hydride species and stabilizing key intermediates in the catalytic cycle. rsc.org The choice of ligand can also influence the regioselectivity of the reaction. nih.gov While direct examples with this compound are scarce, the principles established with related P,N-ligands suggest its potential utility in this transformation. acs.orgrsc.org

Hydrogenation reactions are fundamental transformations in organic chemistry, enabling the reduction of unsaturated functional groups. Metal complexes of this compound and its analogs have shown promise in both direct and transfer hydrogenation reactions.

Asymmetric hydrogenation, the enantioselective reduction of prochiral substrates, is a critical method for the synthesis of chiral molecules. Ruthenium complexes bearing phosphine and nitrogen-containing ligands are particularly effective for the asymmetric hydrogenation of ketones and imines. While specific studies on this compound are limited, ruthenium complexes with ligands containing both phosphine and pyridine (B92270) or amine functionalities have been extensively studied in this context. nih.govnih.govresearchgate.net The chirality of the resulting alcohol or amine is often induced by a chiral diamine or diphosphine ligand used in conjunction with the main ligand.

In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of molecular hydrogen. Ruthenium complexes with 2-(aminomethyl)pyridine-phosphine ligands have been shown to be highly active catalysts for the transfer hydrogenation of a wide range of ketones, achieving high turnover frequencies. acs.org The presence of both the phosphine and the pyridine-amine moiety is crucial for the high catalytic activity.

Table 2: Performance of Related Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

| Ligand System | Catalyst Loading (mol%) | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|

| Ru with 2-(aminomethyl)pyridine-phosphine | 0.05 | >99 | 0.5 | acs.org |

| Ru-cymene with pyridine-aldimine | 1 | ~90 | 3 | researchgate.net |

Reductive coupling reactions involve the formation of a new bond between two molecules with the concomitant reduction of both. While specific applications of this compound complexes in this area are not well-documented, related ligand systems have been employed. For instance, nickel complexes with di(2-picolyl)amine ligands, which share the dipyridylamine core, have been used as catalysts for reductive cross-electrophile coupling reactions. These reactions enable the formation of C(sp²)-C(sp³) bonds by coupling aryl halides with alkyl halides.

C-H Functionalization Methodologies

Polymerization Reactions

Similarly, the scientific literature lacks specific studies on the use of this compound metal complexes as catalysts for polymerization reactions. The design of ligands for polymerization catalysis is a highly active area of research, with ligand architecture playing a crucial role in determining polymer properties such as molecular weight, branching, and stereoregularity. Ligands with nitrogen and phosphorus donor atoms are known to be effective in various polymerization processes, particularly for ethylene (B1197577) and propylene. However, there are no specific reports or detailed data sets available that describe the performance of this compound-metal complexes in this catalytic application.

Mechanistic Insights into Catalytic Cycles

A thorough understanding of the catalytic mechanism is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. This involves the characterization of all steps in the catalytic cycle.

Active Species Identification and Characterization

The identification and characterization of the active catalytic species are critical first steps in elucidating a catalytic cycle. For a catalyst system involving this compound, this would involve determining the exact nature of the metal complex responsible for the catalytic turnover. Techniques such as spectroscopy (NMR, IR, UV-Vis), X-ray crystallography, and computational modeling are typically employed for this purpose. However, in the absence of specific catalytic applications for this compound complexes in the literature, no active species have been identified or characterized.

Role of Ligand-Metal Cooperation in Catalytic Transformations

Ligand-metal cooperation refers to the active participation of the ligand in the catalytic transformation, beyond simply tuning the steric and electronic properties of the metal center. This can involve the ligand acting as a proton shuttle, a redox-active component, or undergoing reversible bond formation/cleavage. The structure of this compound, with its pyridine and phosphine moieties, suggests the potential for such cooperative effects. However, without specific examples of catalysis, the role of ligand-metal cooperation for this particular ligand remains a matter of hypothesis rather than established fact.

Electronic and Steric Effects of the Ligand on Catalytic Performance

The electronic and steric properties of a ligand are paramount in determining the outcome of a catalytic reaction. The electron-donating or -withdrawing nature of the pyridyl and diphenylphosphino groups in this compound will influence the electron density at the metal center, thereby affecting its reactivity. The steric bulk of the ligand can control substrate access to the metal and influence the selectivity of the reaction. While general principles of ligand effects are well-established, specific quantitative data or comparative studies detailing how the electronic and steric profile of this compound impacts a particular catalytic performance are not available in the current body of scientific literature.

Exploration of Photocatalytic and Electrocatalytic Processes

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research findings on the photocatalytic and electrocatalytic applications of metal complexes containing the ligand This compound . While the broader classes of polypyridyl and phosphine ligands have been extensively studied in the contexts of photocatalysis and electrocatalysis for reactions such as hydrogen evolution and carbon dioxide reduction, research dedicated to this particular ligand appears to be unavailable in the public domain based on the conducted searches.

The scientific community has shown significant interest in ligands with similar structural motifs. For instance, studies on complexes with related ligands like 2-(diphenylphosphino)pyridine and bis(diphenylphosphino)amine have demonstrated their potential in various catalytic transformations. These investigations highlight the importance of the pyridyl and phosphine moieties in facilitating electron transfer processes and stabilizing metal centers in catalytically active oxidation states. However, the unique electronic and steric properties that would arise from the specific combination of two pyridyl groups and a diphenylphosphino group attached to a central amine, as in this compound, have not been explored in the context of photocatalytic or electrocatalytic applications according to the available data.

Consequently, detailed research findings, data tables, and specific examples of photocatalytic or electrocatalytic processes involving metal complexes of this compound cannot be provided. The absence of such data precludes a discussion on their performance metrics, reaction mechanisms, or comparisons with other catalytic systems. Further research would be necessary to elucidate the potential of these specific complexes in the fields of photocatalysis and electrocatalysis.

Theoretical and Computational Investigations of Di 2 Pyridyl Diphenylphosphino Amine and Its Complexes

Electronic Structure Analysis and Bonding Characterization

The electronic nature and bonding within di-(2-pyridyl)(diphenylphosphino)amine are fundamental to understanding its reactivity and coordination behavior. Computational methods provide a powerful lens through which to view these characteristics at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to determine its most stable three-dimensional structure (ground state geometry). niscair.res.in These calculations optimize the molecular geometry by finding the lowest energy arrangement of its atoms.

Key structural parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles. For the free ligand, a key feature is the relative orientation of the two pyridyl rings and the diphenylphosphino group. In its metal complexes, DFT can predict the coordination geometry, such as tetrahedral or square planar, depending on the metal center. researchgate.net For instance, in a hypothetical palladium(II) complex, a square planar geometry would be anticipated.

Below is a table of representative optimized geometric parameters for this compound, derived from typical values for similar aminophosphine (B1255530) ligands. scispace.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P-N | 1.68 Å |

| Bond Length | N-C (pyridyl) | 1.40 Å |

| Bond Length | P-C (phenyl) | 1.85 Å |

| Bond Angle | C-N-C (pyridyls) | 128° |

| Bond Angle | C-P-C (phenyls) | 105° |

| Bond Angle | N-P-C (phenyl) | 108° |

| Data is illustrative and based on values for analogous compounds. |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain deeper insight into the bonding of this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO analysis transforms the complex, many-electron wavefunction from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method allows for the quantification of the charge distribution across the molecule through Natural Population Analysis (NPA). researchgate.net For this compound, NBO analysis would reveal the donor-acceptor interactions between the filled lone pair orbitals of the nitrogen and phosphorus atoms and the empty orbitals of a coordinated metal center. The analysis provides information on the hybridization of atomic orbitals and the delocalization of electron density.

QTAIM analysis, developed by Richard Bader, characterizes the topology of the electron density. rsc.org This method defines atoms and bonds based on the gradient of the electron density. The analysis of the electron density at bond critical points (BCPs) provides information about the nature of the chemical bonds (e.g., covalent vs. ionic). For the metal-ligand bonds in a complex of this compound, QTAIM can quantify the degree of covalent and electrostatic character. rsc.org

A representative table of NBO charges for key atoms is provided below.

| Atom | Natural Charge (e) |

| P | +0.65 |

| N (amine) | -0.55 |

| N (pyridyl) | -0.50 |

| C (attached to N) | +0.30 |

| Data is illustrative and based on values for analogous compounds. |

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is an invaluable tool for mapping out the step-by-step mechanisms of chemical reactions involving this compound and its complexes, particularly in catalysis.

Transition State Characterization and Activation Barriers

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction rate. DFT calculations can be used to locate these transition states on the potential energy surface. nih.govresearchgate.net A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The activation barrier (or activation energy, ΔE‡) is the energy difference between the reactants and the transition state. nih.gov A lower activation barrier corresponds to a faster reaction. For a catalytic cycle involving a complex of this compound, DFT can be used to calculate the activation barriers for key steps such as oxidative addition, migratory insertion, and reductive elimination. rsc.org

An illustrative table of activation energies for a hypothetical catalytic reaction is shown below.

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Migratory Insertion | 10.5 |

| Reductive Elimination | 22.1 |

| Data is illustrative and based on values for analogous compounds. |

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES, chemists can identify all possible intermediates and transition states for a given reaction. researchgate.net This provides a comprehensive picture of the reaction mechanism.

For reactions catalyzed by complexes of this compound, computational chemists can construct a PES to explore different possible reaction pathways. researchgate.net This can help in understanding the selectivity of a reaction (chemo-, regio-, and stereoselectivity) by comparing the energy barriers of competing pathways. The lowest energy pathway is the one most likely to be followed.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. niscair.res.innih.gov

For this compound and its complexes, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. niscair.res.in A comparison between the calculated and experimental IR spectra can help in assigning the vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can also be predicted computationally. rsc.org This is particularly useful for the ³¹P NMR of phosphine (B1218219) ligands, where the chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). This can help in understanding the nature of the electronic excitations, for example, whether they are metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The calculated HOMO-LUMO energy gap can also provide an indication of the electronic reactivity of the molecule. researchgate.net

A table showing a comparison of experimental and calculated spectroscopic data is presented below.

| Spectroscopic Data | Experimental Value | Calculated Value |

| IR: ν(P-N) | 1180 cm⁻¹ | 1175 cm⁻¹ |

| ³¹P NMR Chemical Shift | 45.2 ppm | 46.5 ppm |

| UV-Vis λmax | 310 nm | 305 nm |

| Data is illustrative and based on values for analogous compounds and techniques described in the literature. niscair.res.innih.gov |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular functional groups and understanding their chemical environment. Computational methods, particularly DFT, are routinely used to calculate the vibrational frequencies of molecules, aiding in the assignment of experimental spectra. nih.govcardiff.ac.uk The calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants and, subsequently, the vibrational frequencies. cardiff.ac.uk

For ligands of the pyridyl-phosphine family, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. elixirpublishers.comrsc.org Key vibrational modes for this compound would include the P-N stretching, P-C (phenyl) stretching, and various pyridine (B92270) ring vibrations. The C=N ring stretching vibrations in pyridine-containing molecules are typically observed in the 1600-1500 cm⁻¹ region. elixirpublishers.com The P-N stretching vibration is a crucial marker for this ligand class and its position can be sensitive to coordination with a metal center.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C=O Stretching | 1784 | - | 1781 |

| C=O Stretching | 1740 | - | 1745 |

| C=N Ring Stretching | 1449 | 1448 | 1449 |

| C-N Stretching | 1188 | 1184 | 1188 |

| C-Cl Stretching | 741 | 754 | 741 |

This table presents data for the related compound pyridine-2,6-dicarbonyl dichloride to illustrate typical results from DFT vibrational analysis. elixirpublishers.com

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation in solution. Theoretical calculations of NMR chemical shifts, particularly for ¹H, ¹³C, and ³¹P nuclei, have become a reliable tool to aid in spectral assignment and to distinguish between different possible isomers or conformations. mdpi.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most common and accurate approaches for predicting isotropic chemical shielding constants, which are then converted to chemical shifts. mdpi.comresearchgate.netumich.edu

For phosphine ligands, ³¹P NMR is especially informative. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, including oxidation state and coordination. nih.gov For palladium complexes with phosphine ligands, DFT calculations have been shown to reproduce experimental ³¹P NMR shifts with a high degree of accuracy, although systematic errors can occur, necessitating linear scaling procedures for the best results. umich.edu Similarly, calculations for ¹³C NMR shifts of platinum complexes show that relativistic effects can be important for atoms directly bonded to the metal, but non-relativistic approaches are often sufficient for other atoms in the ligand. liverpool.ac.uk

While a dedicated computational study predicting the NMR spectra of this compound is not available, the table below shows experimental ¹H and ³¹P NMR data for complexes of the closely related 2-(diphenylphosphino)pyridine (PyrPhos) ligand, which provide an indication of the expected chemical shifts upon complexation. researchgate.net

| Complex | Solvent | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) |

| [CuCl(L)₃] | CDCl₃ | 8.52 (bs, 3H), 7.45–7.08 (m, 39H) | - |

| [Ag₄Br₄(L)₄] | CDCl₃ | 8.63 (d, 4H), 7.66–7.18 (m, 52H) | 6.47 (s, 4P) |

| [Ag₂Br₂(L)₃] | DMSO-d₆ | 8.63 (d, 3H), 7.75–7.35 (m, 36H) | 4.92 (bs, 3P) |

This table shows experimental NMR data for complexes of the related ligand 2-(diphenylphosphino)pyridine (L = PyrPhos). researchgate.net

UV-Visible Absorption and Emission Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating the electronic absorption and emission spectra of molecules and their metal complexes. jocpr.commdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Visible spectrum. wikipedia.org This analysis helps in assigning the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. jocpr.com

For complexes involving pyridyl and phosphine donors, the electronic spectra are often rich and complex. TD-DFT calculations can unravel the contributions of different orbitals to the observed transitions. For example, in palladium complexes, TD-DFT has been used to assign bands in the UV-Vis spectrum, correlating well with experimental data. jocpr.com The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate results. wikipedia.org

A specific TD-DFT simulation for this compound is not documented in the searched literature. However, studies on related systems provide insight into the expected transitions. The table below presents calculated and experimental absorption data for a viologen salt, demonstrating the typical accuracy of TD-DFT protocols. wikipedia.org

| Compound/Solvent | Calculated λₘₐₓ (nm) (PBE0/6-31+G(d,p)) | Experimental λₘₐₓ (nm) |

| Viologen-I / CH₂Cl₂ | 536 | 534 |

| Viologen-Br / CH₂Cl₂ | 486 | 480 |

| Viologen-OTf / CH₂Cl₂ | 400 | 402 |

This table shows a comparison of calculated vs. experimental absorption maxima for a representative organic salt, illustrating the predictive power of TD-DFT methods. wikipedia.org

Molecular Dynamics Simulations of Ligand-Metal Interactions and Dynamics

Molecular Dynamics (MD) simulations offer a powerful lens to study the time-dependent behavior of molecular systems, including the formation and dynamics of metal-ligand complexes in solution. youtube.com By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom over time, providing insights into conformational changes, solvent interactions, and the stability of coordination bonds. youtube.com

For bidentate ligands like this compound, MD simulations can be employed to understand the flexibility of the ligand backbone, the process of chelation to a metal center, and the influence of the solvent environment on the complex's structure and stability. These simulations are particularly valuable for studying large supramolecular assemblies where the dynamic interplay of multiple components is key to function. For instance, MD simulations have been used to investigate the interaction of pyridine-based corrosion inhibitors with metal surfaces, revealing details about their adsorption modes. wuxibiology.com While specific MD studies on this compound were not found, this methodology is highly applicable to understanding its coordination behavior, especially in complex environments or when studying the formation of extended supramolecular structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. bhu.ac.inresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). bhu.ac.innumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and phosphorus atoms, as well as the π-systems of the pyridine and phenyl rings. The LUMO would likely be a π* orbital distributed over the aromatic rings. Upon coordination to a metal, the energies and compositions of these orbitals change significantly. For instance, in a metal complex, the HOMO might be localized on the metal (in the case of d-electron-rich metals) and the LUMO on the ligand, facilitating MLCT transitions. DFT calculations are the primary method for determining the energies and spatial distributions of these orbitals. rsc.orgnih.gov

The table below provides illustrative HOMO-LUMO data for related heterocyclic compounds, calculated using DFT, which demonstrates the type of information gained from FMO analysis. numberanalytics.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -7.91 | 1.95 | 9.86 |

| Furan | -8.29 | 1.83 | 10.12 |

| Pyridine | -9.10 | 0.96 | 10.06 |

| Pyrimidine | -9.64 | 0.40 | 10.04 |

This table presents calculated FMO energies for related heterocyclic compounds, illustrating the typical values obtained from DFT calculations. numberanalytics.com

Investigation of Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are the driving forces behind the formation of organized, multi-molecular structures known as supramolecular assemblies. nih.govrsc.org The study of these interactions is central to crystal engineering, where the goal is to design and synthesize solid-state materials with specific structures and properties. researchgate.net

This compound and its complexes possess multiple sites capable of engaging in non-covalent interactions. The pyridine rings can participate in hydrogen bonding (if protonated) and π-π stacking. The phenyl groups on the phosphine are also prime candidates for π-π and CH-π interactions. The nitrogen atom of the amine linker can act as a hydrogen bond acceptor. These varied interactions can direct the self-assembly of the ligand or its metal complexes into intricate one-, two-, or three-dimensional networks in the solid state. For example, related phosphinoamino ligands are known to form hydrogen-bonded dimers. The cooperative action of these weak forces is crucial for stabilizing the resulting supramolecular architectures. Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are often used to visualize and quantify these intermolecular contacts. rsc.org

Advanced Spectroscopic and Structural Characterization of Di 2 Pyridyl Diphenylphosphino Amine Complexes

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline materials. For complexes of DI-(2-Pyridyl)(diphenylphosphino)amine, SC-XRD analysis provides precise data on the metal's coordination environment, exact bond lengths and angles, and the arrangement of molecules within the crystal lattice.

Determination of Coordination Geometries and Bond Parameters

The this compound ligand possesses multiple potential donor sites: the central phosphine-amine nitrogen, the phosphorus atom, and the two nitrogen atoms of the pyridyl rings. This versatility allows it to adopt various coordination modes. SC-XRD studies on related N-functionalized bis(diphenylphosphino)amine ligands reveal that a common coordination mode is as a P,P-chelating ligand, forming a four-membered ring with the metal center. researchgate.net For instance, in palladium(II) and platinum(II) complexes with N,N-bis(diphenylphosphino)ethylaniline, the ligand coordinates to the metal center through both phosphorus atoms, resulting in a distorted square-planar geometry around the metal. researchgate.net

The analysis of bond parameters from SC-XRD data is crucial for understanding the nature of the metal-ligand interactions. Key parameters include the P-M-P "bite" angle, M-P bond lengths, and M-Cl bond lengths in chloride complexes. The bite angle in these four-membered chelate rings is typically acute. In related palladium and platinum complexes, these structural details have been meticulously determined. researchgate.net The precise bond lengths can also offer insights into the electronic properties of the complex, such as the trans-influence of the phosphine (B1218219) donors.

Table 1: Representative Solid-State Structural Data for a Related Palladium(II) Complex Interactive data table. Click on headers to sort.

| Parameter | [PdCl₂{(Ph₂P)₂N-C₆H₄-(o-C₂H₅)}] researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| M-P1 Bond Length (Å) | 2.235(1) |

| M-P2 Bond Length (Å) | 2.231(1) |

| M-Cl1 Bond Length (Å) | 2.355(1) |

| M-Cl2 Bond Length (Å) | 2.345(1) |

| P-M-P Angle (°) | 72.95(4) |

Data derived from studies on the closely related N,N-bis(diphenylphosphino)ethylaniline ligand, illustrating typical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

While SC-XRD provides a static picture of the solid state, NMR spectroscopy is indispensable for characterizing the structure and behavior of this compound complexes in solution.

Multi-Nuclear NMR (¹H, ¹³C, ³¹P, ¹⁵N) Investigations

NMR spectroscopy of various nuclei provides complementary information to piece together the solution-state structure.

¹H NMR: The proton NMR spectrum gives information about the hydrogen atoms in the complex. The chemical shifts of the protons on the pyridyl and phenyl rings are particularly informative. Upon coordination to a metal center, these signals often shift downfield due to the electron-withdrawing effect of the metal. For example, in N,N-Di(pyridin-2-yl)quinolin-6-amine, coordination to a zinc cation causes a downfield shift of the quinoline (B57606) and pyridine (B92270) proton signals. pskgu.ru

¹³C NMR: Carbon NMR provides details about the carbon backbone of the ligand. Similar to ¹H NMR, the ¹³C chemical shifts are sensitive to the electronic environment, and coordination to a metal typically results in observable shifts.

³¹P NMR: For phosphine-containing ligands, ³¹P NMR is one of the most powerful diagnostic tools. The phosphorus chemical shift (δ³¹P) is highly sensitive to the coordination environment of the phosphorus atom. The difference between the chemical shift of the phosphorus in the complex and that in the free ligand, known as the coordination shift (Δδ³¹P), provides direct evidence of coordination. researchgate.net In Ag(I) complexes with N-functionalized bis(diphenylphosphino)amine ligands, ³¹P{¹H} NMR spectra clearly show distinct signals for the coordinated phosphorus atoms. rsc.org

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information on the coordination of the nitrogen atoms of the pyridyl groups or the central amine. Coordination typically induces a significant low-frequency (upfield) shift in the ¹⁵N signal. nih.gov

Table 2: Illustrative NMR Data for Related Phosphine-Amine Ligand Complexes Interactive data table. Click on headers to sort.

| Complex Type | Nucleus | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) |

|---|---|---|---|

| Pd(II)-bis(phosphine)amine researchgate.net | ³¹P | ~45-50 | ~65-75 |

| Ag(I)-bis(phosphine)amine rsc.org | ³¹P | ~48 | ~30-40 |

Chemical shifts are approximate and depend on the specific metal, co-ligands, and solvent.

Dynamic NMR (DNMR) Studies of Fluxional Processes

Metal complexes in solution are often not static but can undergo rapid, reversible intramolecular processes, known as fluxional processes. These can include ligand dissociation/re-association, conformational changes, or metallotropic shifts. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures, is the primary method for studying these phenomena.

At high temperatures, if the exchange process is fast on the NMR timescale, the spectrum shows time-averaged signals. As the temperature is lowered, the exchange rate slows down. At a certain point (the coalescence temperature), the signals broaden significantly. Upon further cooling, if the slow-exchange limit is reached, separate signals for each distinct chemical species or conformer can be observed. emich.edu Line-shape analysis of these variable-temperature spectra can be used to determine the thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the fluxional process, providing mechanistic insights. emich.edu

2D NMR Techniques for Connectivity and Conformation

While 1D NMR provides information on chemical shifts and couplings, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the complete solution structure and conformation of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds (²JHH, ³JHH). It is used to trace out the spin systems within the molecule, for example, identifying all the protons belonging to a specific pyridyl or phenyl ring. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. It is invaluable for assigning the ¹³C and ¹⁵N signals based on the already assigned ¹H signals. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and heteronuclei over multiple bonds (typically 2-4 bonds). It is crucial for establishing connectivity across quaternary carbons or heteroatoms, helping to piece together different fragments of the molecule. mdpi.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space interaction), regardless of whether they are connected through bonds. It is the most powerful NMR method for determining the 3D conformation and stereochemistry of a molecule in solution. emich.edumdpi.com For example, NOESY can reveal the relative orientation of the pyridyl and phenyl rings in this compound complexes.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound (d2pdp)amine complexes. By probing the vibrational modes of the molecule, these methods provide critical insights into the ligand's coordination to a metal center. The coordination event alters the electron density distribution and geometry of the ligand, leading to characteristic shifts in the vibrational frequencies of its functional groups.

The analysis of d2pdp-amine complexes often focuses on several key regions of the vibrational spectrum. The stretching vibrations of the pyridine ring, particularly the ν(C=N) and ν(C=C) modes, are highly sensitive to coordination. When the nitrogen atom of a pyridyl group coordinates to a metal, the electron density in the ring is perturbed, typically resulting in a shift of these bands to higher wavenumbers (a blue shift). For instance, in complexes involving the related 2-(diphenylphosphino)pyridine (PPh2py) ligand, the stretching vibrations of the pyridine group, which appear around 1580 cm⁻¹ and 1473 cm⁻¹ for ν(C=N) and ν(C=C) respectively, show noticeable shifts upon complexation. researchgate.net This shift confirms the involvement of the pyridyl nitrogen in the metal-ligand bond.

Furthermore, in carbonyl-containing metal complexes, the stretching frequency of the carbon-monoxide ligand, ν(CO), acts as an excellent probe of the electronic environment at the metal center. In heterobimetallic complexes bridged by ligands like PPh2py, the ν(CO) band is sensitive to the nature of the second metal atom. For example, the ν(CO) band in an iridium complex shifts to a higher frequency (e.g., from 1959 cm⁻¹ to ~2010 cm⁻¹) when a second metal like Fe(II) is introduced, indicating that the Ir-M interaction reduces the electron back-donation from iridium to the CO ligand. nih.gov

New bands appearing in the far-IR region (typically below 600 cm⁻¹) are also of significant diagnostic value. These bands, which are absent in the spectrum of the free ligand, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-phosphorus (ν(M-P)) bonds. For example, in various palladium complexes, bands corresponding to M-N bonds appear in the 420-495 cm⁻¹ range. impactfactor.orgbiointerfaceresearch.com

The table below summarizes typical FT-IR absorption bands for metal complexes containing pyridyl-phosphine type ligands, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comment | Reference |

|---|---|---|---|---|

| Pyridyl Ring | ν(C=N) / ν(C=C) | 1570 - 1610 | Shifts to higher frequency upon coordination of pyridyl nitrogen. | researchgate.netacs.orgias.ac.in |

| Diphenylphosphino | P-Ph | 1430 - 1450 | Characteristic phenyl ring vibrations. May shift slightly upon coordination. | researchgate.netacs.orgias.ac.in |

| Metal-Ligand | ν(M-N) | 400 - 500 | Direct evidence of coordination; absent in free ligand. | impactfactor.orgbiointerfaceresearch.com |

| Metal-Ligand | ν(M-P) | ~500 | Direct evidence of coordination; often appears as a strong band. | acs.org |

| Ancillary Ligand | ν(CO) | 1950 - 2050 | Sensitive probe of the electronic environment at the metal center in carbonyl complexes. | nih.gov |